molecular formula C11H17N3O B1521183 (2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine CAS No. 518066-36-9

(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine

Cat. No.: B1521183
CAS No.: 518066-36-9
M. Wt: 207.27 g/mol
InChI Key: MGDRJYDNZSUSDD-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of morpholine and pyridine, featuring a morpholine ring attached to a pyridine ring through an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine typically involves the reaction of morpholine with 4-pyridinecarboxaldehyde followed by reductive amination. The reaction conditions include the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield amines or amides.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

(2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine is structurally similar to other compounds such as (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine and (2-Morpholin-4-yl-2-pyridin-3-ylethyl)amine. its unique structural features, such as the position of the pyridine ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine

  • (2-Morpholin-4-yl-2-pyridin-3-ylethyl)amine

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Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDRJYDNZSUSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672512
Record name 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518066-36-9
Record name β-4-Pyridinyl-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518066-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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